2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2-ethylphenyl)acetamide
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Description
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Molecular Probes and Enzyme Inhibition
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with N-(2-ethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, has demonstrated their utility as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment Shukla et al., 2012.
Antimicrobial Applications
Novel Antimicrobial Agents
Studies on sulfonamide derivatives, which include structures similar to N-(2-ethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have indicated promising results as antimicrobial agents. The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has been aimed at combating microbial resistance, showing significant in vitro antibacterial and antifungal activities Darwish et al., 2014.
Pharmaceutical Research
Pharmacological Evaluations
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored various heterocyclic analogs, including benzothiazole derivatives. These studies aim to improve the metabolic stability of these compounds, thereby enhancing their therapeutic efficacy in targeting PI3Kα and mTOR for cancer treatments Stec et al., 2011.
Antiviral and Anticancer Potential
COVID-19 and Antimalarial Activities
Research into sulfonamide derivatives has extended to evaluating their potential in treating COVID-19 and malaria. Certain derivatives have shown promising antimalarial activity, and computational studies suggest these compounds might also be effective against SARS-CoV-2, indicating their versatility in addressing both viral and parasitic infections Fahim & Ismael, 2021.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-14-8-6-7-11-17(14)21-18(23)12-15-13-26-19(20-15)22-27(24,25)16-9-4-3-5-10-16/h3-11,13H,2,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXDJWLZKCRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.